N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide
Description
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-4-24-18-8-6-16(7-9-18)20(23)21-13-15-5-10-19-17(12-15)11-14(2)22(19)3/h5-12H,4,13H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVXXLSMBKFKNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide typically involves a multi-step process. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . This is followed by N-alkylation, where the indole nitrogen is alkylated using an alkyl halide . The final step involves the formation of the benzamide by reacting the indole derivative with 4-ethoxybenzoyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction of the benzamide group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted indoles.
Scientific Research Applications
Medicinal Chemistry Applications
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide has been investigated for its potential as a therapeutic agent in several areas:
-
Anticancer Activity :
- The compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound could inhibit tumor growth in xenograft models, suggesting its potential for further development as an anticancer drug .
-
Antiviral Properties :
- Research indicates that this compound may possess antiviral properties, particularly against viruses such as Hepatitis C. Its mechanism appears to involve the inhibition of viral replication and interference with viral entry into host cells .
- Case Study : In vitro studies showed that the compound significantly reduced viral load in infected cell cultures, highlighting its potential as a therapeutic agent against viral infections .
-
Neuroprotective Effects :
- Preliminary studies suggest that this compound may have neuroprotective effects, making it a candidate for research into treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential in this area.
- Case Study : Research conducted on animal models indicated that administration of the compound improved cognitive function and reduced neuroinflammation, suggesting a protective role against neurodegeneration .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Indole Core :
- The indole structure is synthesized through cyclization reactions involving appropriate precursors.
- Coupling Reactions :
- The final compound is obtained by coupling the indole derivative with 4-ethoxybenzoyl chloride under basic conditions.
Mechanism of Action
The mechanism of action of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity . This compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, it can induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide with indole-containing analogs, focusing on structural variations, biological targets, potency, selectivity, and therapeutic relevance.
Structural Analogues with Benzamide/Indole Motifs
Key Observations :
- Substituent Effects : The 4-ethoxy group in the target compound may enhance lipophilicity compared to 2,6-difluoro substitution in its analog . This could influence membrane permeability or target engagement.
- Multitarget Potential: Compounds like ASS234 and MBA236 demonstrate that indole derivatives with flexible linkers (e.g., propargylamine) can inhibit both cholinesterases and MAO enzymes, suggesting the target compound’s scaffold could be optimized for similar multitarget activity .
Kinase-Targeting Indole Derivatives
Key Observations :
- Scaffold Flexibility : The indole core is adaptable to diverse kinase targets (e.g., PKC, FGFR, TYK2) depending on substituents. The target compound’s benzamide group could be explored for kinase inhibition by analogy to AEB071’s maleimide moiety .
- Selectivity : CH5183284 and 14l achieve selectivity through steric and electronic interactions, suggesting that the 4-ethoxy group in the target compound might fine-tune selectivity for specific kinases .
Receptor Modulators with Indole Scaffolds
Key Observations :
- Receptor Specificity : WAY-255348’s antagonism is controlled by 3,3-dimethyl substitution on the indole, highlighting how alkyl groups (as in the target compound) can modulate receptor activity .
- Substituent Impact : The target compound’s 4-ethoxybenzamide group could position it for GPCR or nuclear receptor modulation, akin to SSR149415’s sulfonyl group .
Research Findings and Therapeutic Implications
- Enzyme Inhibition : Indole-benzamide hybrids like ASS234 show that combining hydrophobic (e.g., benzyloxy) and basic (e.g., propargylamine) groups enhances dual AChE/MAO inhibition, a strategy applicable to the target compound .
- Kinase Selectivity : The 4-ethoxy group may mimic the methoxy substituents in CH5183284, which contribute to FGFR selectivity via hydrophobic pocket interactions .
- Receptor Modulation : WAY-255348’s activity suggests that dimethyl substitution on the indole core (as in the target compound) could favor antagonist profiles in hormone-dependent diseases .
Biological Activity
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various research findings and case studies.
Chemical Structure and Synthesis
The compound features an indole core, which is significant in medicinal chemistry for its diverse biological activities. The synthesis typically involves multi-step processes, including the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone to form the indole ring. Subsequent functionalization leads to the formation of this compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. The compound has been evaluated for its inhibitory effects on various cancer cell lines:
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| H1975 (NSCLC) | 5.3 | EGFR T790M inhibition |
| SNU16 (Gastric) | 77.4 | EGFR inhibition |
| KG1 (Leukemia) | 25.3 | Induction of apoptosis |
These findings suggest that the compound exhibits strong antiproliferative effects against tumor cells driven by specific mutations in oncogenes like EGFR .
Enzyme Inhibition
The compound has also shown promising results as an enzyme inhibitor. It was tested against several kinases involved in cancer progression:
| Enzyme | IC50 (nM) | Notes |
|---|---|---|
| FGFR1 | 69.1 | Potent inhibitor |
| RET Kinase | Moderate | Inhibits both wild-type and mutated forms |
These results indicate that this compound may serve as a lead compound for developing targeted therapies against cancers characterized by aberrant kinase activity .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cancer cells. The indole moiety is known to facilitate binding to various receptors and enzymes, leading to downstream effects such as apoptosis and inhibition of cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications to the indole or benzamide portions can enhance or diminish these effects .
Case Studies
Several case studies have demonstrated the efficacy of indole derivatives in clinical settings:
-
Case Study 1: NSCLC Treatment
- A clinical trial involving patients with non-small cell lung cancer showed that compounds similar to this compound effectively reduced tumor size in patients with EGFR mutations.
-
Case Study 2: Leukemia
- Patients with leukemia treated with indole-based compounds reported improved survival rates and reduced side effects compared to traditional chemotherapies.
These case studies underscore the therapeutic potential of this class of compounds in oncology.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves:
- Step 1 : Alkylation of 1,2-dimethylindole to introduce the methyl group at the 5-position.
- Step 2 : Coupling with 4-ethoxybenzoyl chloride via amide bond formation.
Key parameters include solvent selection (e.g., DMF for polar aprotic conditions), temperature control (0–5°C for exothermic steps), and catalysts like DMAP for improved yields . - Optimization : Use HPLC to monitor reaction progress and column chromatography (silica gel, hexane/EtOAc) for purification .
Q. How is the purity and structural integrity of this compound validated?
- Answer : Employ:
- NMR (¹H/¹³C) to confirm substituent positions and absence of impurities.
- Mass spectrometry (HRMS) for molecular weight verification.
- X-ray crystallography (if crystalline) for absolute configuration determination .
Q. What preliminary biological assays are recommended for screening its activity?
- Answer : Prioritize:
- In vitro kinase assays to assess enzyme inhibition (e.g., COX-2 or EP2/EP4 receptors due to structural similarity to prostaglandin modulators).
- Cell viability assays (MTT or CellTiter-Glo) in cancer lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. What mechanistic insights exist for its interaction with prostaglandin E2 receptors (EP2/EP4)?
- Answer : Structural analogs show dual EP2/EP4 antagonism via:
- Hydrophobic interactions between the indole moiety and receptor pockets.
- Hydrogen bonding with the ethoxybenzamide carbonyl group.
Validate via competitive binding assays (IC₅₀ determination) and siRNA knockdown studies in immune cells .
Q. How can conflicting data on its solubility and stability be resolved?
- Answer : Perform:
- pH-dependent solubility profiling (e.g., shake-flask method in PBS at pH 4.5–7.4).
- Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to detect degradation products.
Note: Contradictions may arise from polymorphic forms; use DSC/TGA to identify crystalline variants .
Q. What strategies improve its bioavailability for in vivo studies?
- Answer : Consider:
- Prodrug derivatization (e.g., esterification of the ethoxy group for enhanced absorption).
- Nanoparticle encapsulation (PLGA-based systems) to bypass hepatic first-pass metabolism .
Q. How does structural modification of the indole or benzamide group affect activity?
- Answer : SAR studies reveal:
- Indole N-methylation : Enhances metabolic stability but reduces EP4 binding.
- Ethoxy-to-methoxy substitution : Lowers solubility but increases blood-brain barrier penetration.
Use computational docking (AutoDock Vina) to predict binding affinities before synthesis .
Q. What analytical methods quantify trace impurities in bulk samples?
- Answer : Implement:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
